molecular formula C10H11BrN2 B567408 5-Bromo-2-isopropyl-2H-indazole CAS No. 1280786-61-9

5-Bromo-2-isopropyl-2H-indazole

Cat. No.: B567408
CAS No.: 1280786-61-9
M. Wt: 239.116
InChI Key: XIGHIVSTILBEDF-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropyl-2H-indazole is a chemical compound with the molecular formula C10H11BrN2 It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropyl-2H-indazole typically involves several steps:

    Acylation: The starting material, often a substituted aniline, undergoes acylation with an acyl chloride to form an intermediate.

    Grignard Reaction: The intermediate is then reacted with an isopropyl Grignard reagent to introduce the isopropyl group.

    Cyclization: The resulting compound undergoes cyclization with hydrazine hydrate to form the indazole ring.

    Bromination: Finally, the indazole derivative is brominated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropyl-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropyl-2H-indazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-isopropyl-2H-indazole is unique due to the presence of both the bromine and isopropyl groups, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHIVSTILBEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682069
Record name 5-Bromo-2-(propan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-61-9
Record name 5-Bromo-2-(1-methylethyl)-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(propan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-isopropyl-2H-indazole
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